molecular formula C24H24N4O3 B2482699 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-29-4

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2482699
CAS RN: 2034418-29-4
M. Wt: 416.481
InChI Key: UJQAKKJFLWFMFH-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . As a structural element, it is found in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in medicinal chemistry due to their wide range of biological activities . The specific synthesis pathway for your compound would depend on the starting materials and the desired substitutions on the indole ring.


Molecular Structure Analysis

The indole group in your compound is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is planar and aromatic, meaning it is stable and can participate in pi stacking interactions.


Chemical Reactions Analysis

Indole is reactive towards electrophilic substitution, due to the electron-rich nature of its aromatic system . It can undergo reactions at several positions on the ring system, depending on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

Indole is a solid at room temperature, with a melting point of around 52 degrees Celsius. It is slightly soluble in water, and more soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole derivatives in biological systems is diverse and depends on their specific structure and the target they interact with . They can act as inhibitors or activators of various enzymes and receptors.

Safety and Hazards

Like many organic compounds, indole should be handled with care. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Given the wide range of biological activities of indole derivatives, there is significant interest in developing new derivatives with improved activity and selectivity . This includes the synthesis of compounds with different substitutions on the indole ring, and the development of new synthetic methods.

properties

IUPAC Name

1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAKKJFLWFMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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